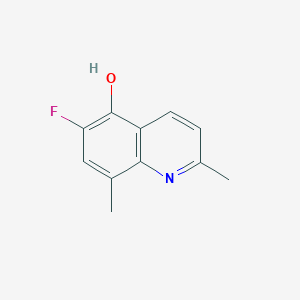

6-Fluoro-2,8-dimethylquinolin-5-ol

Description

Significance of Fluorinated Quinoline (B57606) Frameworks in Advanced Chemical Research

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry and materials science to enhance a compound's intrinsic properties. mdpi.com Fluorination can lead to improved metabolic stability, increased bioavailability, and modulated electronic properties. mdpi.com In the context of quinolines, the presence of a fluorine atom can significantly boost antibacterial efficacy and influence the molecule's acidity, basicity, and membrane permeability. mdpi.com This enhancement is often attributed to the high electronegativity and small size of the fluorine atom, which can alter binding affinities to biological targets and block metabolic pathways. mdpi.com The study of fluorinated quinolines is a vibrant area of research, with scientists continuously exploring new synthetic methodologies to create derivatives with desired attributes.

Structural Context of 6-Fluoro-2,8-dimethylquinolin-5-ol as a Hydroxyquinoline Derivative

This compound belongs to the hydroxyquinoline class of compounds, which are characterized by the presence of a hydroxyl (-OH) group on the quinoline ring. Hydroxyquinolines are known for their ability to chelate metal ions and have been extensively investigated for their potential in medicinal applications and as fluorescent sensors. acs.org The specific placement of the hydroxyl group at the 5-position, along with the fluoro group at the 6-position and methyl groups at the 2- and 8-positions, creates a unique electronic and steric environment. This distinct substitution pattern is expected to influence the compound's reactivity and biological activity.

Current Research Landscape of Substituted Quinolinols

The broader family of substituted quinolinols is the subject of extensive research. acs.org Scientists are actively exploring their potential as activators of TEAD-dependent transcription, which could have implications for regenerative medicine. acs.orgnih.gov Structure-activity relationship (SAR) studies on various quinolinol analogs have revealed that the nature and position of substituents on the quinoline core are critical for their biological function. acs.orgnih.gov For instance, research has shown that while some positions on the quinolinol ring are sensitive to substitution, others can tolerate a range of functional groups, leading to compounds with retained or enhanced activity. acs.org

Scope and Objectives of Research on this compound

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its chemical structure suggests several avenues for investigation. The primary objectives for research on this compound would likely involve its synthesis, comprehensive characterization of its physicochemical properties, and exploration of its potential biological activities. Given the known properties of fluorinated quinolines and hydroxyquinolines, this compound would be a candidate for screening in antimicrobial, anticancer, and other biological assays.

Chemical and Physical Properties

Below is a table summarizing the known and predicted properties of this compound and related compounds.

| Property | This compound | 6-Fluoro-2-methylquinoline | 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline |

| CAS Number | 1420794-16-6 | 1128-61-6 nih.gov | 178009-78-2 |

| Molecular Formula | C₁₁H₁₀FNO | C₁₀H₈FN nih.gov | C₁₀H₁₂FN |

| Molecular Weight | 191.20 g/mol | 161.18 g/mol nih.gov | 165.21 g/mol |

| IUPAC Name | This compound | 6-fluoro-2-methylquinoline nih.gov | 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline |

| SMILES | Cc1cc(F)c(O)c2c1nc(C)cc2 | CC1=NC2=C(C=C1)C=C(C=C2)F nih.gov | CC1CCC2=C(N1)C=CC(=C2)F |

| Predicted XLogP3 | Not Available | 2.7 nih.gov | 2.8 |

| Melting Point | Not Available | 49-53 °C sigmaaldrich.com | Not Available |

| Boiling Point | Not Available | Not Available | Not Available |

| Appearance | Not specified | Solid sigmaaldrich.com | Not specified |

Structure

3D Structure

Properties

Molecular Formula |

C11H10FNO |

|---|---|

Molecular Weight |

191.20 g/mol |

IUPAC Name |

6-fluoro-2,8-dimethylquinolin-5-ol |

InChI |

InChI=1S/C11H10FNO/c1-6-5-9(12)11(14)8-4-3-7(2)13-10(6)8/h3-5,14H,1-2H3 |

InChI Key |

GSRKAEUNDSCNNN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=C(C=C2C)F)O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of 6 Fluoro 2,8 Dimethylquinolin 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For 6-Fluoro-2,8-dimethylquinolin-5-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D NMR techniques, would provide a complete picture of its molecular structure.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of its non-equivalent protons. The aromatic protons on the quinoline (B57606) ring system will likely appear in the downfield region (typically δ 6.0-9.0 ppm), influenced by the electron-withdrawing nature of the heterocyclic ring and the electronic effects of the substituents. The methyl groups at positions 2 and 8 would be observed as sharp singlets in the upfield region (around δ 2.0-3.0 ppm). The hydroxyl proton will present as a broad singlet, with its chemical shift being concentration and solvent dependent.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H3 | 7.0 - 7.5 | Doublet | 1H |

| H4 | 7.8 - 8.3 | Doublet | 1H |

| H7 | 6.8 - 7.3 | Doublet | 1H |

| 2-CH₃ | 2.4 - 2.8 | Singlet | 3H |

| 8-CH₃ | 2.3 - 2.7 | Singlet | 3H |

| 5-OH | Variable (e.g., 5.0 - 10.0) | Broad Singlet | 1H |

¹³C NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The spectrum would display eleven distinct signals corresponding to the eleven unique carbon atoms in this compound. The carbon atoms of the aromatic rings will resonate at lower field (δ 100-160 ppm). The carbon directly attached to the fluorine atom (C6) will show a large one-bond coupling constant (¹JCF), a characteristic feature in ¹³C NMR of fluorinated compounds. rsc.org The methyl carbons will appear at a much higher field (δ 15-25 ppm).

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 155 - 160 |

| C3 | 120 - 125 |

| C4 | 135 - 140 |

| C4a | 120 - 128 |

| C5 | 145 - 150 (hydroxyl-bearing) |

| C6 | 150 - 158 (fluorine-bearing) |

| C7 | 110 - 118 |

| C8 | 125 - 130 |

| C8a | 140 - 148 |

| 2-CH₃ | 20 - 25 |

| 8-CH₃ | 15 - 20 |

¹⁹F NMR for Fluorine Chemical Environment Characterization

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. nih.govnih.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. nih.gov This signal would likely appear as a multiplet due to coupling with neighboring aromatic protons (H7).

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show a correlation between the protons at C3 and C4, confirming their adjacent positions on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for C3, C4, and C7 based on the chemical shifts of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. researchgate.net It is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, HMBC would show correlations from the methyl protons at C2 to the C2 and C3 carbons, and from the methyl protons at C8 to the C7, C8, and C8a carbons, thereby confirming the placement of the methyl groups.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at m/z 191.1, corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula (C₁₁H₁₀FNO). This is a critical step in confirming the identity of the compound. nih.gov The fragmentation pattern in the mass spectrum can also offer structural clues. Common fragmentation pathways for quinoline derivatives involve the loss of small molecules like HCN or CO. mcmaster.camcmaster.caresearchgate.netcdnsciencepub.com For this compound, potential fragmentations could include the loss of a methyl radical (CH₃) or carbon monoxide (CO).

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Description |

| O-H | 3200 - 3600 | Broad, stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=C, C=N (aromatic ring) | 1500 - 1650 | Stretching |

| C-F | 1000 - 1400 | Stretching |

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the hydroxyl group. youtube.com Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed in the 2850-3000 cm⁻¹ range. The C=C and C=N stretching vibrations of the quinoline ring would produce a series of bands in the 1500-1650 cm⁻¹ region. youtube.com A strong absorption band, likely in the 1000-1400 cm⁻¹ range, would be characteristic of the C-F stretching vibration. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the FT-IR spectrum would be expected to reveal characteristic absorption bands corresponding to its key structural features.

Expected Vibrational Modes:

O-H Stretching: A broad absorption band, typically in the region of 3200-3600 cm⁻¹, would be indicative of the hydroxyl group. The position and shape of this band could provide information about hydrogen bonding interactions in the solid state.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would appear in the 2800-3100 cm⁻¹ range.

C=C and C=N Stretching: The quinoline ring system would exhibit a series of sharp absorption bands between 1400 cm⁻¹ and 1650 cm⁻¹, corresponding to the stretching vibrations of the C=C and C=N bonds.

C-F Stretching: A strong absorption band, typically in the 1000-1300 cm⁻¹ region, would be characteristic of the carbon-fluorine bond.

C-O Stretching: The stretching vibration of the phenolic C-O bond would be expected to appear in the 1200-1300 cm⁻¹ range.

Out-of-Plane Bending: Aromatic C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region would provide information about the substitution pattern of the quinoline ring.

A data table for these expected vibrational modes would be populated with experimentally determined frequencies (in cm⁻¹) and their corresponding assignments.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Expected Raman Shifts:

The symmetric breathing vibrations of the quinoline ring system would be expected to produce strong and sharp signals in the Raman spectrum.

Vibrations involving the C-CH₃ and C-F bonds would also be Raman active.

The analysis of the Raman spectrum of this compound would aid in a more complete assignment of the vibrational modes when used in conjunction with FT-IR data.

A comprehensive analysis would involve a data table of Raman shifts (in cm⁻¹) and their assignments.

Electronic Absorption and Emission Spectroscopy

UV-Vis and photoluminescence spectroscopy are employed to investigate the electronic transitions and fluorescent properties of a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of this compound would reveal information about the π-electron system of the quinoline core and the influence of its substituents. The solvent used for the analysis can also influence the position and intensity of the absorption bands.

Expected Electronic Transitions:

The spectrum would likely display multiple absorption bands corresponding to π→π* and n→π* electronic transitions within the quinoline ring.

The position of the absorption maxima (λmax) would be influenced by the electronic effects of the fluoro, hydroxyl, and dimethyl substituents.

A data table would present the absorption maxima (in nm) and the corresponding molar absorptivity (ε) values in different solvents.

Photoluminescence and Fluorescent Properties of Fluorinated Quinolinols

Many quinoline derivatives are known to be fluorescent. Photoluminescence spectroscopy would be used to determine the emission spectrum of this compound, providing insights into its potential as a fluorescent probe or material.

Key Parameters to be Determined:

Emission Maximum (λem): The wavelength at which the compound emits light after excitation.

Quantum Yield (ΦF): A measure of the efficiency of the fluorescence process.

Stokes Shift: The difference in wavelength between the absorption and emission maxima.

The fluorescent properties would be summarized in a data table, including the excitation wavelength, emission wavelength, quantum yield, and Stokes shift.

X-ray Crystallography for Solid-State Structural Elucidation

The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and π-stacking.

Crystallographic Data to be Determined:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions: Details of how the molecules are packed in the crystal lattice, including hydrogen bond distances and angles.

A comprehensive crystallographic data table would be provided, summarizing these key parameters.

While a detailed spectroscopic and crystallographic analysis of this compound is crucial for its scientific understanding and potential applications, such experimental data is not currently available in the public domain. The framework presented here outlines the necessary experimental work required to fully characterize this compound. Future research in this area would be invaluable to the fields of medicinal and materials chemistry.

Theoretical and Computational Investigations of 6 Fluoro 2,8 Dimethylquinolin 5 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. This method is employed to investigate the fundamental properties of 6-Fluoro-2,8-dimethylquinolin-5-ol. DFT calculations can provide optimized molecular geometry, vibrational frequencies, and a detailed picture of the electron distribution within the molecule. For instance, studies on similar molecules like 2-fluoro 5-nitrotoluene and 2-bromo 5-nitrotoluene have utilized DFT with the B3LYP functional and 6-31G* basis set to achieve optimized geometries and interpret vibrational spectra. nih.gov Similarly, investigations on 6-chloroquinoline (B1265530) have used the B3LYP method with a 6-311++G(d,p) basis set for comprehensive analysis. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. semanticscholar.org

Table 1: Illustrative Frontier Molecular Orbital Energies and Related Parameters for a Substituted Phenol (B47542)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.2 |

Note: This data is illustrative for a substituted phenol and does not represent this compound.

The electron density distribution reveals how electrons are spread throughout the molecule, highlighting regions of high and low electron density. This information, coupled with Molecular Electrostatic Potential (MEP) mapping, provides a visual guide to the molecule's reactive sites. MEP maps use a color spectrum to indicate electrostatic potential, with red typically representing regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing areas of positive potential (electron-poor, susceptible to nucleophilic attack).

In studies of similar heterocyclic systems, MEP analysis has been instrumental in identifying the most reactive parts of the molecule. For this compound, the oxygen of the hydroxyl group and the nitrogen atom in the quinoline (B57606) ring are expected to be regions of high negative potential, while the hydrogen of the hydroxyl group would exhibit a positive potential.

Computational Studies on Tautomeric Equilibria in Hydroxyquinolines

Hydroxyquinolines can exist in different tautomeric forms, most commonly the enol and keto forms. The equilibrium between these tautomers is influenced by the solvent and substituents on the quinoline ring. Computational studies are invaluable for determining the relative stabilities of these tautomers. For example, extensive research on 7-hydroxyquinoline (B1418103) has combined experimental and theoretical approaches, including DFT calculations, to study its tautomerism in various solvents. nih.govelsevierpure.com These studies have shown that the equilibrium can be solvent-dependent, with different tautomers being favored in different environments. elsevierpure.com

For this compound, the presence of the electron-withdrawing fluorine atom and electron-donating methyl groups could have a pronounced effect on the tautomeric equilibrium. Theoretical calculations would be essential to predict the dominant tautomer in different phases and solvent conditions.

Table 2: Example of Calculated Relative Energies for Tautomers of a Hydroxyquinoline Derivative

| Tautomer | Relative Energy (kcal/mol) |

| Enol | 0.00 |

| Keto | +3.5 |

| Zwitterion | +7.2 |

Note: This data is illustrative and based on studies of other hydroxyquinolines, not this compound.

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is a powerful tool for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, it is possible to elucidate detailed reaction mechanisms. This approach can be used to understand various reactions involving this compound, such as electrophilic substitution or reactions at the hydroxyl group. Understanding the transition state structures provides insight into the activation energy of a reaction and, consequently, its rate. For other complex organic molecules, computational chemistry has been used to model reaction pathways and explain experimental observations. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical relationship between the structural properties of a series of compounds and their chemical reactivity. These models use descriptors derived from the molecular structure, such as electronic, steric, and hydrophobic parameters, to predict the reactivity of new compounds. While no specific QSRR models for this compound were found, this methodology could be applied to a series of related quinoline derivatives to predict their reactivity in various chemical transformations. The development of such models would be beneficial for designing new molecules with tailored reactivity.

Chemical Reactivity and Derivatization of 6 Fluoro 2,8 Dimethylquinolin 5 Ol

Reactions at the Quinoline (B57606) Nitrogen Atom

The nitrogen atom in the quinoline ring of 6-Fluoro-2,8-dimethylquinolin-5-ol possesses a lone pair of electrons, rendering it basic and nucleophilic. This characteristic allows for a variety of reactions at this position.

N-Alkylation and N-Oxidation:

Like other quinoline derivatives, the nitrogen atom is susceptible to alkylation by alkyl halides and other electrophilic alkylating agents. This reaction would result in the formation of a quaternary quinolinium salt. The presence of electron-donating methyl groups at positions 2 and 8, along with the hydroxyl group at C5, is expected to enhance the electron density on the ring system, potentially increasing the nucleophilicity of the nitrogen atom compared to unsubstituted quinoline.

Oxidation of the quinoline nitrogen is also a feasible transformation. Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), would likely yield the corresponding N-oxide. The formation of the N-oxide can significantly alter the electronic properties of the quinoline ring, influencing the regioselectivity of subsequent reactions.

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring System

The quinoline ring is a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. The pyridine ring is generally electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophilic substitution compared to the benzene ring. Conversely, the benzene ring is more susceptible to electrophilic attack.

In this compound, the substituents further modulate this reactivity. The hydroxyl group at C5 is a strong activating group, directing electrophiles to the ortho and para positions. The methyl groups at C2 and C8 are also activating, while the fluorine atom at C6 is a deactivating group via its inductive effect, but a weak ortho, para-director through resonance.

Expected Regioselectivity of Electrophilic Aromatic Substitution:

| Position | Activating/Deactivating Influence | Predicted Reactivity |

| C3 | Adjacent to electron-withdrawing nitrogen | Deactivated |

| C4 | Influenced by activating C5-OH and C2-CH3 | Activated |

| C7 | ortho to activating C8-CH3 and meta to C5-OH and C6-F | Moderately Activated |

Given these influences, electrophilic substitution is most likely to occur at position 4, and to a lesser extent, at position 7.

Nucleophilic aromatic substitution (SNAr) on the quinoline ring typically occurs on the electron-deficient pyridine ring, particularly at positions 2 and 4, especially if a good leaving group is present. In the case of this compound, direct nucleophilic attack on the unsubstituted ring is unlikely. However, the fluorine atom at C6 could potentially undergo nucleophilic substitution under harsh conditions, although this is generally difficult on an activated benzene ring.

Reactivity of the Hydroxyl Group at C5 (e.g., Etherification, Esterification)

The phenolic hydroxyl group at the C5 position is a versatile functional handle for derivatization.

Etherification and Esterification:

This hydroxyl group can readily undergo etherification reactions. For instance, treatment with an alkyl halide in the presence of a base (e.g., sodium hydride or potassium carbonate) would yield the corresponding ether. Similarly, esterification can be achieved by reacting the hydroxyl group with an acyl chloride or an acid anhydride (B1165640) in the presence of a base or an acid catalyst. These reactions provide a means to modify the steric and electronic properties of the molecule.

Reactivity of Methyl Groups at C2 and C8 (e.g., Oxidation, Halogenation)

The methyl groups at the C2 and C8 positions are also sites for potential chemical modification.

Oxidation and Halogenation:

The methyl group at C2, being attached to the electron-deficient pyridine ring, is generally more acidic and susceptible to oxidation than the methyl group at C8 on the benzene ring. Strong oxidizing agents could potentially convert the C2-methyl group to a carboxylic acid.

Free radical halogenation, using reagents like N-bromosuccinimide (NBS) under UV irradiation, could lead to the halogenation of the benzylic protons of the methyl groups, forming halomethyl derivatives. These derivatives are valuable intermediates for further functionalization.

Electrochemical Properties and Redox Behavior

Oxidation and Reduction Potentials

Quinoline and its derivatives are known to undergo both oxidation and reduction processes. The oxidation potential is influenced by the electron-donating or electron-withdrawing nature of the substituents on the ring. The presence of the electron-donating hydroxyl and methyl groups in this compound would be expected to lower its oxidation potential compared to unsubstituted quinoline, making it more susceptible to oxidation.

Conversely, the reduction of the quinoline ring is also a known process. The electron-withdrawing fluorine atom might slightly increase the reduction potential, making it easier to reduce compared to its non-fluorinated analog.

Mechanistic Insights into Electrochemical Processes

The electrochemical oxidation of phenolic quinolines can proceed through the formation of radical cations, which can then undergo further reactions such as dimerization or polymerization. The specific mechanism would be highly dependent on the experimental conditions, including the solvent, electrolyte, and electrode material.

The reduction of the quinoline ring typically involves the transfer of electrons to the π-system, leading to the formation of radical anions or dianions, which can then be protonated. The exact mechanism and the stability of the intermediates would be influenced by the substitution pattern on the ring.

Q & A

Q. How can synthetic routes for 6-Fluoro-2,8-dimethylquinolin-5-ol be optimized to improve yield and purity?

Methodological Answer:

- Step 1: Start with fluorination at the 6-position using HNO₃/H₂SO₄ nitration followed by selective reduction, as demonstrated in fluoroquinoline syntheses .

- Step 2: Introduce methyl groups at positions 2 and 8 via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling, ensuring regioselectivity by adjusting reaction temperature (0–5°C) and catalyst loading .

- Step 3: Purify intermediates using column chromatography (silica gel, hexane:ethyl acetate gradient) and confirm purity via HPLC (C18 column, methanol:water mobile phase) .

- Key Variables: Monitor reaction progress with TLC and adjust stoichiometric ratios of reagents (e.g., methyl iodide for methylation) to suppress byproducts like over-alkylated derivatives .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Structural Confirmation: Use - and -NMR to identify methyl (δ 2.3–2.5 ppm) and hydroxyl (δ 5.8–6.2 ppm) groups. Compare with 6-fluoroquinoline derivatives for fluorine’s deshielding effects .

- Purity Assessment: Employ high-resolution mass spectrometry (HRMS) to detect isotopic patterns (e.g., ) and rule out halogenated impurities .

- Solubility Profiling: Test solubility in ethanol, DMSO, and acetonitrile using UV-Vis spectroscopy (λmax ~300–350 nm for quinoline cores) .

Q. How should researchers handle solubility and stability challenges during experimental workflows?

Methodological Answer:

- Storage: Store under inert atmosphere (argon) at –20°C to prevent hydroxyl group oxidation. Use amber vials to avoid photodegradation .

- Solubilization: For aqueous assays, prepare stock solutions in DMSO (<1% v/v) and dilute in PBS buffer (pH 7.4). For organic reactions, use ethanol or dichloromethane with molecular sieves to absorb moisture .

- Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 14 days) and monitor degradation via HPLC .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound derivatives?

Methodological Answer:

- Design: Synthesize analogs with variations at positions 2 (e.g., ethyl, isopropyl) and 8 (e.g., halogens, methoxy). Use computational docking (AutoDock Vina) to predict binding to targets like bacterial topoisomerases .

- Biological Assays: Test antifungal activity (MIC against Candida albicans) and compare with 5-fluoro and 7-fluoro analogs to assess positional effects .

- Data Analysis: Apply multivariate regression to correlate substituent electronegativity/logP with bioactivity .

Q. What mechanistic insights explain contradictory reactivity data in fluorinated quinolines under acidic vs. basic conditions?

Methodological Answer:

- Hypothesis Testing: Perform kinetic studies (UV-Vis monitoring) to track protonation/deprotonation of the hydroxyl group. Use -NMR to detect fluorine’s electronic environment changes .

- Controlled Experiments: Compare reaction outcomes in HCl/EtOH (pH 2) vs. NaOH/EtOH (pH 12) for nucleophilic substitution at the 5-position .

- Isotopic Labeling: Introduce at the hydroxyl group to trace oxygen participation in oxidation pathways .

Q. How can computational modeling resolve discrepancies in predicted vs. observed spectroscopic data?

Methodological Answer:

- DFT Calculations: Optimize geometry (B3LYP/6-31G*) and simulate -NMR shifts (GIAO method). Compare with experimental data to identify conformational isomers .

- Electronic Transitions: Calculate HOMO-LUMO gaps (TD-DFT) for UV-Vis spectra. Adjust for solvent effects (PCM model) to match experimental λmax values .

- Validation: Cross-reference with X-ray crystallography (if crystals are obtainable) to confirm bond lengths/angles .

Q. What strategies mitigate challenges in multistep synthesis of this compound analogs?

Methodological Answer:

- Intermediate Trapping: Use Schlenk lines for air-sensitive steps (e.g., Grignard reactions for methyl group addition) .

- Catalyst Screening: Test Pd(OAc)₂/XPhos for Suzuki couplings at the 8-position; optimize ligand ratios to suppress homocoupling .

- Scale-Up: Conduct flow chemistry for nitration steps to improve heat dissipation and reduce byproducts .

Q. How can researchers validate the compound’s synergistic effects with other antimicrobial agents?

Methodological Answer:

- Checkerboard Assays: Combine this compound with β-lactams or fluconazole. Calculate fractional inhibitory concentration (FIC) indices .

- Mechanistic Studies: Use fluorescence quenching to assess binding to bacterial efflux pumps (e.g., AcrAB-TolC in E. coli) .

- In Vivo Models: Test efficacy in Galleria mellonella larvae infected with drug-resistant Staphylococcus aureus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.